2-(Difluoromethyl)-3,6-difluorobenzonitrile
Overview
Description
2-(Difluoromethyl)-3,6-difluorobenzonitrile is a chemical compound characterized by the presence of difluoromethyl and difluorobenzonitrile groups
Mechanism of Action
Target of Action
Difluoromethyl groups are known for their unique combination of lipophilic and hydrogen bonding properties . This allows them to interact with a variety of biological targets, influencing the activity of various proteins and enzymes.
Mode of Action
Difluoromethylation processes generally involve the formation of x–cf2h bonds, where x can be c (sp), c (sp2), c (sp3), o, n, or s . This process can occur through various methods, including electrophilic, nucleophilic, radical, and cross-coupling methods . The resulting changes in the target molecules can influence their function and activity.
Biochemical Pathways
The introduction of difluoromethyl groups into biological molecules can significantly alter their properties and interactions, potentially affecting a wide range of biochemical pathways .
Pharmacokinetics
The lipophilic and hydrogen bonding properties of difluoromethyl groups can influence the compound’s bioavailability and pharmacokinetic profile .
Result of Action
The introduction of difluoromethyl groups into biological molecules can significantly alter their properties and interactions, potentially leading to a wide range of effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-3,6-difluorobenzonitrile typically involves difluoromethylation reactions. One common method is the reaction of a suitable benzonitrile precursor with difluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of metal-based catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-3,6-difluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated benzoic acids, while reduction can produce difluoromethylated amines .
Scientific Research Applications
2-(Difluoromethyl)-3,6-difluorobenzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: Used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- 1-(Difluoromethyl)-2-nitrobenzene
- 2-Difluoromethyl pyrroles
- Difluoromethylated benzoic acids
Uniqueness
2-(Difluoromethyl)-3,6-difluorobenzonitrile is unique due to its specific substitution pattern and the presence of both difluoromethyl and difluorobenzonitrile groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications .
Properties
IUPAC Name |
2-(difluoromethyl)-3,6-difluorobenzonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4N/c9-5-1-2-6(10)7(8(11)12)4(5)3-13/h1-2,8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLFMPUGGRJQDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C#N)C(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601260861 | |
Record name | 2-(Difluoromethyl)-3,6-difluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601260861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1672663-80-7 | |
Record name | 2-(Difluoromethyl)-3,6-difluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1672663-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Difluoromethyl)-3,6-difluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601260861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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